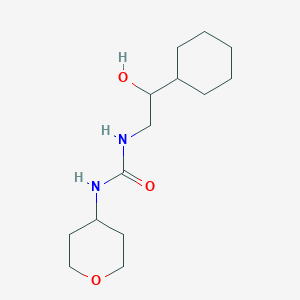
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
1. Antidiabetic Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit potential antidiabetic effects. A study demonstrated that similar structures could enhance insulin sensitivity and glucose uptake in muscle cells, suggesting that 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea might have similar benefits in managing diabetes .
2. Anticancer Properties
Investigations into the anticancer effects of tetrahydropyran derivatives have shown promising results. Compounds with structural similarities have been found to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell proliferation .
3. Neuroprotective Effects
Studies suggest that compounds like this compound may offer neuroprotective benefits. Research has indicated that tetrahydropyran derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be used as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and sealants .
2. Drug Delivery Systems
Due to its favorable solubility and biocompatibility, this compound can be utilized in drug delivery systems. Its ability to form nanoparticles or liposomes facilitates the controlled release of therapeutic agents, improving their efficacy and reducing side effects .
Case Study 1: Antidiabetic Activity
A study conducted on a series of tetrahydropyran derivatives, including this compound, showed significant improvement in glucose tolerance tests in diabetic rat models. The compound was administered at varying doses, revealing a dose-dependent response in lowering blood glucose levels .
Case Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines treated with this compound demonstrated a reduction in markers of oxidative stress compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions .
特性
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c17-13(11-4-2-1-3-5-11)10-15-14(18)16-12-6-8-19-9-7-12/h11-13,17H,1-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSQEWXBJNZHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














